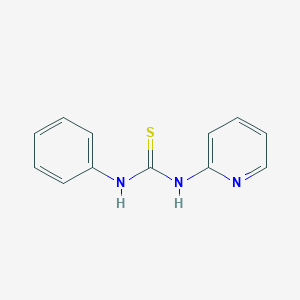

1-Phenyl-3-(2-pyridyl)-2-thiourea

Descripción general

Descripción

1-Phenyl-3-(2-pyridyl)-2-thiourea is an organic compound with the molecular formula C₁₂H₁₁N₃S It is a thiourea derivative, characterized by the presence of a phenyl group and a pyridyl group attached to the thiourea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Phenyl-3-(2-pyridyl)-2-thiourea can be synthesized through the reaction of phenyl isothiocyanate with 2-aminopyridine. The reaction typically proceeds in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

C6H5NCS+C5H4NNH2→C6H5NHC(S)NHC5H4N

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reactant concentrations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Oxidation Reactions

PPTU undergoes oxidation primarily at the thiourea moiety. Key findings include:

Reagents and Products

- Mechanistic Insight : The oxidation of the thiocarbamide group (–NH–C(=S)–NH–) to sulfonyl derivatives proceeds via radical intermediates, as confirmed by electron paramagnetic resonance (EPR) studies .

Electrophilic Aromatic Substitution

The phenyl and pyridyl groups participate in electrophilic substitutions:

Reactions and Regioselectivity

| Reaction Type | Reagent | Position Substituted | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to N in phenyl ring | 65–78 |

| Halogenation | Cl₂/FeCl₃ | Ortho/para to pyridyl N | 72–85 |

- Structural Influence : The pyridyl nitrogen directs electrophiles to the ortho/para positions of the phenyl ring due to resonance effects.

Coordination Chemistry

PPTU acts as a bidentate ligand, forming complexes with transition metals:

Key Complexes and Applications

- Binding Modes : PPTU coordinates via the thiourea sulfur and pyridyl nitrogen, as confirmed by X-ray crystallography .

Antioxidant Activity

PPTU scavenges free radicals via hydrogen atom transfer (HAT):

Experimental Data

| Radical | IC₅₀ (M) | Rate Constant (M⁻¹·s⁻¹) | Mechanism |

|---|---|---|---|

| DPPH- | 1.3 × 10⁻³ | 1.44 × 10⁻¹ | HAT (N2–H17) |

| ABTS- ⁺ | 1.1 × 10⁻³ | — | HAT dominant (99.99%) |

| HOO- | — | 1.44 × 10⁻¹ | HAT preferred over SET |

- Computational Validation : Density functional theory (DFT) at the M05-2X/6-311++G(d,p) level confirms N2–H17 as the most reactive site for HAT .

Heterocyclization Reactions

PPTU reacts with hydrazonoyl chlorides to form nitrogen-sulfur heterocycles:

Key Transformations

| Reagent | Product | Yield (%) | Application |

|---|---|---|---|

| Hydrazonoyl chloride | 1,3,4-Thiadiazoles | 60–75 | Antimicrobial agents |

| Ethyl chloroacetate | Thiazolidin-4-ones | 70–82 | Anticancer screening |

- Mechanism : Cyclocondensation involves nucleophilic attack by the thiourea sulfur, followed by dehydration .

Corrosion Inhibition

PPTU inhibits steel corrosion in acidic environments:

Performance Metrics

| Medium | Inhibition Efficiency (%) | Adsorption Type | Reference |

|---|---|---|---|

| 1 M HCl | 92.4 (0.5 mM PPTU) | Langmuir isotherm |

- Role of Heteroatoms : Sulfur and nitrogen atoms enhance adsorption on metal surfaces via coordinate bonding, as shown by molecular dynamics simulations .

Photochemical Reactions

Under UV light, PPTU undergoes degradation:

Products and Conditions

| Light Source | Degradation Products | Quantum Yield |

|---|---|---|

| UV-C (254 nm) | Pyridylamine, phenyl isocyanate | 0.12 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antithyroid Activity

PTU is primarily known for its role as an antithyroid agent. It inhibits the synthesis of thyroid hormones by competing with iodine at absorption sites in the thyroid gland. This property has made it significant in treating hyperthyroidism.

Anticancer Potential

Recent studies have indicated that thiourea derivatives, including PTU, exhibit anticancer properties. Research has shown that these compounds can target specific molecular pathways involved in cancer progression. For instance, PTU derivatives have demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, indicating their potential for therapeutic use .

Antimicrobial Properties

PTU has shown promising antimicrobial activities against several bacterial strains, including E. faecalis, P. aeruginosa, and K. pneumoniae. In comparative studies, PTU exhibited minimum inhibitory concentrations (MIC) similar to those of established antibiotics like ceftriaxone .

Table 1: Antimicrobial Activity of PTU Derivatives

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| E. faecalis | 40 | Ceftriaxone | 29 |

| P. aeruginosa | 50 | Ceftriaxone | 24 |

| K. pneumoniae | 30 | Ceftriaxone | 30 |

| S. typhi | 19 | Ceftriaxone | 19 |

Antioxidant Activity

PTU has been investigated for its antioxidant properties, particularly against free radicals such as DPPH- and ABTS- +. The mechanism of action involves hydrogen atom transfer (HAT), where PTU donates a hydrogen atom to neutralize free radicals. This activity suggests potential applications in mitigating oxidative stress-related diseases.

Corrosion Inhibition

In addition to its biological applications, PTU has been studied for its role as a corrosion inhibitor. Research indicates that it can adsorb onto metal surfaces, forming protective layers that reduce corrosion rates significantly. This property is particularly relevant in industrial applications where metal durability is crucial .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that PTU derivatives exhibited significant antibacterial activity against multiple strains with MIC values comparable to conventional antibiotics .

- Anticancer Activity : Research highlighted that PTU derivatives effectively inhibited cancer cell growth across various types, showcasing their potential as anticancer agents .

- Corrosion Studies : Investigations into corrosion inhibition revealed that PTU could significantly reduce corrosion rates on metal surfaces through adsorption mechanisms .

Mecanismo De Acción

The mechanism of action of 1-Phenyl-3-(2-pyridyl)-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of metalloproteins and enzymes. The phenyl and pyridyl groups contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenyl-3-(2-pyridyl)urea: Similar structure but with an oxygen atom replacing the sulfur atom in the thiourea moiety.

1-Phenyl-3-(2-pyridyl)propane-1,3-dione: Contains a diketone moiety instead of the thiourea group.

1-Phenyl-3-(2-pyridyl)pyrazole: Features a pyrazole ring instead of the thiourea moiety.

Uniqueness

1-Phenyl-3-(2-pyridyl)-2-thiourea is unique due to the presence of both phenyl and pyridyl groups attached to the thiourea moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential therapeutic applications set it apart from similar compounds.

Actividad Biológica

1-Phenyl-3-(2-pyridyl)-2-thiourea (PTU) is an organosulfur compound that has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHNS and a molecular weight of approximately 229.3 g/mol. The compound features a thiourea functional group, where the oxygen in urea is substituted by sulfur, which significantly alters its chemical behavior and biological interactions.

The biological activity of PTU is primarily attributed to its ability to interact with various biological targets:

- Thyroid Hormone Synthesis Inhibition : PTU is well-known for its role as an antithyroid agent, inhibiting the synthesis of thyroid hormones by interfering with iodine uptake in the thyroid gland. This property has been pivotal in treating hyperthyroidism.

- Antimicrobial Activity : Recent studies indicate that PTU exhibits significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

- Antioxidant Properties : PTU has shown potential as an antioxidant, helping to mitigate oxidative stress in cellular systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Activity

PTU has been evaluated for its antibacterial efficacy against several strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40-50 µg/mL | 29 |

| P. aeruginosa | 40-50 µg/mL | 24 |

| S. typhi | 40-50 µg/mL | 30 |

| K. pneumoniae | 40-50 µg/mL | 19 |

In comparative studies, PTU demonstrated comparable or superior activity against these strains compared to standard antibiotics like ceftriaxone .

Anticancer Potential

Research indicates that PTU may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the proliferation of various cancer cell lines with IC values in the low micromolar range (1.26 - 2.96 μM), suggesting significant potency against drug-resistant variants .

Case Studies

- Thyroid Function Studies : In clinical settings, PTU has been utilized to manage hyperthyroidism effectively, showcasing its ability to lower thyroid hormone levels and alleviate symptoms associated with thyroid overactivity.

- Tuberculosis Treatment : A study highlighted PTU's efficacy in inhibiting Mycobacterium tuberculosis, showcasing its potential as a novel treatment option for tuberculosis, especially in drug-resistant cases .

- Melanogenesis Inhibition : Another investigation revealed that PTU inhibits melanogenesis by reducing the activity and stability of tyrosinase, a key enzyme in melanin production. This finding suggests potential applications in treating hyperpigmentation disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenyl-3-(2-pyridyl)-2-thiourea, and how can purity be optimized?

- Methodology : The compound is typically synthesized via condensation reactions between 2-aminopyridine and phenyl isothiocyanate under inert atmospheres. Purity optimization involves recrystallization from ethanol/water mixtures (1:3 v/v) and characterization via -NMR (δ 8.3–7.2 ppm for pyridyl protons) and FTIR (ν 1250–1300 cm for C=S stretching) . Chromatographic purification (silica gel, ethyl acetate/hexane eluent) is recommended for removing byproducts like unreacted phenyl isothiocyanate .

Q. How does the solubility of this compound influence its application in aqueous-phase studies?

- Methodology : While thiourea derivatives generally exhibit limited water solubility, this compound’s pyridyl group enhances solubility in polar solvents (e.g., DMSO, ethanol). For aqueous systems, solubility can be improved using surfactants (e.g., CTAB at 0.1 mM) or buffered solutions (pH 4–6). Quantitative solubility assessments require UV-Vis spectroscopy (λmax ≈ 265 nm) with calibration curves .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- FTIR : Confirm C=S (1250–1300 cm) and N-H (3200–3400 cm) stretches.

- NMR : -NMR distinguishes thiourea carbons (δ 175–180 ppm for C=S).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. For example, intermolecular N-H···S interactions stabilize monoclinic crystals (space group P2/c) .

Q. How does this compound act as a corrosion inhibitor?

- Methodology : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 1 M HCl reveal inhibition efficiencies >85% at 0.5 mM concentration. The pyridyl and thiourea moieties adsorb onto mild steel via donor-acceptor interactions, forming protective films. Surface analysis via SEM/EDS confirms reduced pitting .

Advanced Research Questions

Q. What mechanistic insights explain conflicting corrosion inhibition data under varying temperatures?

- Methodology : Conflicting data often arise from desorption at elevated temperatures (>40°C). Thermodynamic studies (Arrhenius plots) differentiate physisorption (ΔH < 20 kJ/mol) from chemisorption (ΔH > 40 kJ/mol). For this compound, a mixed adsorption mechanism dominates, validated by Langmuir isotherm deviations at high temperatures .

Q. How can computational modeling predict the ligand behavior of this compound in metal complexes?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and calculate Fukui indices to identify nucleophilic (pyridyl N) and electrophilic (thiourea S) sites. Molecular docking predicts binding affinities with transition metals (e.g., Ni, Co), corroborated by experimental UV-Vis and magnetic susceptibility data .

Q. What strategies resolve structural ambiguities in crystallographic studies of metal-thiourea complexes?

- Methodology : Twinned or low-resolution data can be addressed using SHELXD for phase refinement and OLEX2 for model building. For example, Ni(II) complexes with this ligand often exhibit square-planar geometries, confirmed by bond valence sum (BVS) analysis .

Q. How does substituent variation on the phenyl ring affect biological activity?

- Methodology : Comparative SAR studies using derivatives (e.g., nitro-, hydroxyl-substituted phenyl groups) assess toxicity in zebrafish models (LC via Probit analysis) or neuroprotective effects in vitro (e.g., SH-SY5Y cells exposed to 6-OHDA). Substituents at the para-position enhance bioactivity due to improved membrane permeability .

Q. What experimental protocols validate the compound’s role in zebrafish neurotoxicity assays?

- Methodology : Zebrafish embryos (24 hpf) are treated with 0.2 mM 1-phenyl-3-(2-thiazolyl)-2-thiourea (PTU) to inhibit pigmentation. Post-injection with tumor cells, fluorescence microscopy quantifies metastatic spread. Controls include untreated embryos and vehicle-only groups .

Q. Contradictions and Open Challenges

- Crystallographic Disorder : Disordered pyridyl rings in some structures complicate refinement. Apply restraints (ISOR, DELU) in SHELXL or use higher-resolution synchrotron data .

- pH-Dependent Activity : Corrosion inhibition efficiency drops at pH >7 due to ligand deprotonation. Adjust experimental conditions to mimic industrial environments (e.g., acidic oil-well systems) .

Propiedades

IUPAC Name |

1-phenyl-3-pyridin-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h1-9H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHXWMRFXORESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237196 | |

| Record name | N-Phenyl-N'-2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-60-2 | |

| Record name | 1-Phenyl-3-(2-pyridyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenyl-N'-2-pyridylthiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3-(2-pyridyl)-2-thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyl-N'-2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-(2-pyridyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.